

# Spectroscopic Analysis of C.I. Direct Yellow 106: A Technical Guide

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Compound of Interest		
Compound Name:	Direct Yellow 106	
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#### **Abstract**

C.I. **Direct Yellow 106** is a complex, water-soluble, stilbene-based bis-azo dye utilized primarily in the textile industry for dyeing cellulosic fibers like cotton and viscose.[1][2] Its large conjugated system and multiple functional groups give rise to distinct spectroscopic properties that are crucial for its identification, characterization, and the study of its environmental fate and degradation. This technical guide provides a comprehensive overview of the core spectroscopic techniques—UV-Visible, Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—as they apply to the analysis of **Direct Yellow 106**. It includes theoretical principles, expected quantitative data, detailed experimental protocols, and workflow visualizations to support researchers in their analytical endeavors.

## **Chemical Structure and Properties**

**Direct Yellow 106** is a large anionic molecule with a complex aromatic structure. Understanding its constituent functional groups is fundamental to interpreting its spectroscopic data.

- Molecular Formula: C48H26N8Na6O18S6[2][3][4]
- Molecular Weight: 1333.1 g/mol [2][3][4]



- CAS Number: 12222-60-5[2][3]
- Key Structural Features:
  - Azo Groups (-N=N-): The chromophore responsible for the dye's color.
  - Stilbene Core (-C=C-): Part of the extensive conjugated  $\pi$ -system.
  - Naphthotriazole Rings: Heterocyclic aromatic systems.
  - Sulfonate Groups (-SO₃⁻): Impart water solubility and are key sites for interaction.
  - $\circ$  Benzene Rings: Multiple substituted aromatic rings contributing to the  $\pi$ -system.

### **UV-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, which are directly related to its color. The extensive conjugation in **Direct Yellow 106** results in strong absorption in the visible region of the electromagnetic spectrum.

The color arises from  $n \to \pi^*$  and  $\pi \to \pi^*$  electronic transitions of electrons in the conjugated azo-stilbene system. The HOMO-LUMO energy gap is a critical parameter that correlates with the wavelength of maximum absorption ( $\lambda_max$ ).[1] A smaller gap requires less energy for excitation, corresponding to absorption at a longer wavelength.[1]

**Data Presentation: Expected UV-Vis Absorption Data** 



Parameter	Expected Value	Description
λ_max	~400 - 430 nm	Corresponds to the principal $\pi \to \pi^*$ transition of the conjugated system, resulting in the absorption of blue/violet light and the perception of a yellow color.
Molar Absorptivity (ε)	High (>25,000 L mol <sup>-1</sup> cm <sup>-1</sup> )	A high value is expected due to the large, extended $\pi$ -conjugated system, characteristic of potent chromophores.

#### **Experimental Protocol: UV-Vis Analysis**

This protocol outlines the determination of the absorption spectrum and  $\lambda$ \_max of **Direct Yellow 106** in an aqueous solution.

- Preparation of Stock Solution: Accurately weigh approximately 10 mg of Direct Yellow 106
  powder. Dissolve it in 100 mL of deionized water in a volumetric flask to create a stock
  solution.
- Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of standards with concentrations ranging from approximately 1 to 10 mg/L.[5]
- Spectrophotometer Calibration: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.[6] Calibrate the instrument by using deionized water as a blank in a quartz or glass cuvette.[6][7] This sets the baseline absorbance to zero.
- Sample Measurement:
  - Rinse the cuvette with a small amount of the most dilute standard solution, then fill it approximately three-quarters full.[7]
  - Place the cuvette in the spectrophotometer, ensuring the clear sides face the light path.



- Scan the absorbance from 800 nm to 200 nm.[8]
- Identify the wavelength of maximum absorbance (λ\_max).[8]
- Data Collection: Record the absorbance value at λ\_max for each of the prepared standard solutions. A plot of absorbance vs. concentration (Beer's Law plot) can be generated to determine the molar absorptivity.

### **Visualization: UV-Vis Experimental Workflow**

Caption: Workflow for UV-Visible Spectroscopic Analysis.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For **Direct Yellow 106**, FTIR is essential for confirming the presence of its key structural components.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3500 - 3300	O-H Stretch	Adsorbed Water (due to hygroscopic nature of salts)
3100 - 3000	C-H Stretch	Aromatic & Vinyl
~1600, ~1475	C=C Stretch	Aromatic Rings
1500 - 1450	N=N Stretch	Azo Group
1260 - 1150 (strong)	S=O Asymmetric Stretch	Sulfonate Group (-SO <sub>3</sub> <sup>-</sup> )
1080 - 1030 (strong)	S=O Symmetric Stretch	Sulfonate Group (-SO₃⁻)
880 - 800	C-H Bend	Aromatic (out-of-plane, substitution dependent)



# Experimental Protocol: FTIR Analysis (KBr Pellet Method)

This protocol is a standard method for analyzing solid samples.[9][10]

- Sample Preparation:
  - Place approximately 1-2 mg of **Direct Yellow 106** dye and 100-200 mg of dry, IR-grade potassium bromide (KBr) into an agate mortar.
  - Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained. The mixture should be uniform in color.
- Pellet Formation:
  - Transfer a small amount of the powder mixture into a pellet press die.[10]
  - Place the die into a hydraulic press.
  - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[10] A clear pellet indicates good sample dispersion and minimizes light scattering.
- Data Acquisition:
  - Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
  - Collect a background spectrum of the ambient atmosphere (containing CO<sub>2</sub> and H<sub>2</sub>O vapor) to be subtracted from the sample spectrum.
  - Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm<sup>-1</sup>.
- Data Analysis: The resulting spectrum should be analyzed to identify the characteristic absorption bands corresponding to the functional groups of the dye.



#### **Visualization: FTIR Experimental Workflow**

Caption: Workflow for FTIR Spectroscopic Analysis via KBr Pellet.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure by probing the magnetic properties of atomic nuclei, primarily <sup>1</sup>H and <sup>13</sup>C. For a molecule as large as **Direct Yellow 106**, 2D NMR techniques (e.g., COSY, HMBC) would be essential for definitive structural assignment.[11] A key area of investigation for azo dyes is the potential for azo-hydrazone tautomerism, which can be quantified using <sup>15</sup>N NMR.[12][13]

Data Presentation: Expected <sup>1</sup>H and <sup>13</sup>C NMR Chemical

**Shift Ranges** 

Nucleus	Environment	Expected Chemical Shift (δ, ppm)
<sup>1</sup> H	Aromatic (Ar-H)	7.0 - 9.0
Vinyl (-CH=CH-)	6.5 - 8.0	
NH (Hydrazone tautomer)	14.0 - 16.0 (highly deshielded due to H-bonding)[11]	
13C	Aromatic/Vinyl (Ar-C, -C=C-)	110 - 150
Carbon attached to Nitrogen (Ar-N)	140 - 160	

#### **Experimental Protocol: NMR Analysis**

- Sample Preparation:
  - Dissolve 5-10 mg of Direct Yellow 106 in approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the dye's water solubility, Deuterium Oxide (D₂O) is a primary choice.
  - If solubility is an issue in pure D₂O, deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) can be used.



- Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
  - Place the NMR tube in the spectrometer's probe.
  - Tune and match the probe to the desired nucleus (e.g., <sup>1</sup>H or <sup>13</sup>C).
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
- Data Acquisition:
  - Acquire a standard 1D <sup>1</sup>H spectrum.
  - Acquire a 1D <sup>13</sup>C spectrum (e.g., using a proton-decoupled pulse sequence).
  - If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons for full structural assignment.
- Data Processing: Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectrum.
   Chemical shifts are referenced to an internal standard (e.g., DSS for D<sub>2</sub>O).

#### Visualization: NMR Experimental Workflow

Caption: Workflow for Nuclear Magnetic Resonance (NMR) Analysis.

#### **Mass Spectrometry (MS)**

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z). For large, polar, and non-volatile molecules like **Direct Yellow 106**, Electrospray Ionization (ESI) is the preferred technique, often coupled with liquid chromatography (LC) for sample introduction and purification.[14]

Due to the six sodium sulfonate groups, analysis is typically performed in negative ion mode, where the molecule is observed as a multiply-charged anion,  $[M - nNa + (n-6)H]^{n-}$ . The most



abundant ion is often the fully protonated molecule [M - 6Na + 6H]<sup>6-</sup>, though other charge states may be observed.

**Data Presentation: Expected High-Resolution MS Data** 

Ion Species	Charge (z)	Calculated Monoisotopic Mass (Da)	Description
[M - 6Na + 5H] <sup>-</sup>	-1	1194.9390	Fully deprotonated molecular ion
[M - 6Na + 4H] <sup>2-</sup>	-2	596.9657	Doubly charged molecular ion
[M - 6Na + 3H] <sup>3-</sup>	-3	397.6410	Triply charged molecular ion

Note: The calculated masses are for the free acid form C<sub>48</sub>H<sub>32</sub>N<sub>8</sub>O<sub>18</sub>S<sub>6</sub>. Fragmentation would likely involve the loss of SO<sub>3</sub> (79.9568 Da) or HSO<sub>3</sub><sup>-</sup> (80.9647 Da) groups.

#### **Experimental Protocol: LC-ESI-MS Analysis**

- Sample Preparation: Prepare a dilute solution of **Direct Yellow 106** (approx. 1-10 μg/mL) in a suitable solvent system, such as a water/acetonitrile or water/methanol mixture, often with a small amount of a modifier like ammonium acetate to improve ionization.
- LC Separation:
  - Inject the sample into a liquid chromatography system, typically a reverse-phase C18 column.
  - Use a gradient elution program, starting with a high percentage of aqueous mobile phase and gradually increasing the organic phase percentage to elute the dye from the column.
- Ionization: The eluent from the LC column is directed into the ESI source of the mass spectrometer. A high voltage is applied to the tip of a capillary, creating a fine spray of charged droplets.



#### · Mass Analysis:

- As the solvent evaporates from the droplets, multiply charged ions of the analyte are released into the gas phase.
- These ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
- The analyzer separates the ions based on their m/z ratio. A full scan is typically acquired in negative ion mode over a range such as m/z 100-2000.
- Data Interpretation: The resulting mass spectrum is analyzed to identify the m/z values of the
  parent molecular ions. High-resolution instruments allow for the determination of the
  elemental formula from the exact mass. Tandem MS (MS/MS) can be performed by selecting
  a specific parent ion, fragmenting it, and analyzing the resulting product ions to gain further
  structural information.[15]

#### **Visualization: LC-MS Experimental Workflow**

Caption: Workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis.

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